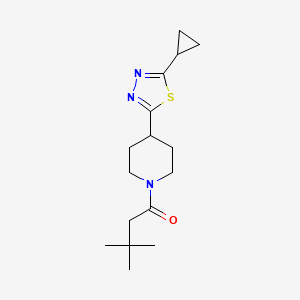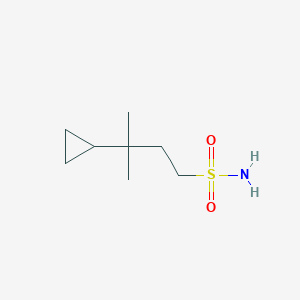
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline is its potential use in the treatment of various diseases. It has also been shown to have low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. It has also been suggested that this compound may have potential applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline involves the reaction of 4-ethylphenylsulfonyl chloride with 4-(4-benzylpiperazin-1-yl)aniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(4-ethylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-2-22-12-14-24(15-13-22)34(32,33)27-20-29-26-11-7-6-10-25(26)28(27)31-18-16-30(17-19-31)21-23-8-4-3-5-9-23/h3-15,20H,2,16-19,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZKPKWFJWKHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)


![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)





![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

